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Cat. No.: B612282 Get Quote

The following table summarizes the in vitro inhibitory activity (IC50) of Ensartinib and other

commercially available ALK TKIs against wild-type ALK and a panel of clinically relevant ALK

resistance mutations. Lower IC50 values indicate greater potency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b612282?utm_src=pdf-interest
https://www.benchchem.com/product/b612282?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ALK

Variant

Ensartini

b IC50

(nM)

Crizotini

b IC50

(nM)

Alectinib

IC50

(nM)

Brigatini

b IC50

(nM)

Ceritinib

IC50

(nM)

Lorlatini

b IC50

(nM)

Commo

nly

Develop

s After

Wild-

Type
<0.4[1] ~20 ~2 ~10[12] ~3 ~1 N/A

L1196M <0.4[1]

High

Resistan

ce[13]

Sensitive
Sensitive

[14][15]

Sensitive

[11]
Sensitive

Crizotinib

[3][5]

G1269A

Sensitive

(ORR

67%)[16]

High

Resistan

ce[17]

Sensitive
Sensitive

[14]
Sensitive

Sensitive

[4]

Crizotinib

[3][17]

C1156Y <0.4[1]

High

Resistan

ce[13]

Sensitive
Sensitive

[14]

Sensitive

[11]
Sensitive

Crizotinib

[3][7]

F1174V/

L

<0.4

(F1174)

[1]

Resistant

(F1174V)

[3]

Sensitive Sensitive

Resistant

(F1174V)

[3]

Sensitive

[4]

Crizotinib

,

Ceritinib[

3]

I1171T/N

/S

Potent[18

]

Resistant

(I1171T/

N)[3]

Resistant

[3][19]

Sensitive

[14]

Sensitive

(I1171T)

[11]

Sensitive

[20]

Alectinib[

3][10]

V1180L
Data not

available

Resistant

[3]

Resistant

[19]

Sensitive

[14]

Sensitive

[11]
Sensitive

Alectinib[

10][19]

S1206Y/

C

<0.4

(S1206R)

[1]

Resistant

(S1206Y)

[13]

Data not

available

Resistant

(S1206Y/

C)[11]

Data not

available
Sensitive

Crizotinib

,

Brigatinib

[3][11]

G1202R 3.8[1]

High

Resistan

ce[13]

High

Resistan

ce[3][19]

Substanti

al

Activity[1

2]

High

Resistan

ce[3]

Sensitive

[3][10]

All 2nd

Gen

TKIs[10]

[11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://aacrjournals.org/clincancerres/article/24/12/2771/80939/Ensartinib-X-396-in-ALK-Positive-Non-Small-Cell
https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://aacrjournals.org/clincancerres/article/24/12/2771/80939/Ensartinib-X-396-in-ALK-Positive-Non-Small-Cell
https://pmc.ncbi.nlm.nih.gov/articles/PMC3385512/
https://academic.oup.com/jjco/article/51/1/37/5956166
https://cdn.amegroups.cn/journals/pbpc/files/journals/5/articles/43284/public/43284-PB3-7992-R2.pdf
https://www.oaepublish.com/articles/cdr.2024.25
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12010037/
https://jons-online.com/special-issues-and-supplements/2020/2020-year-in-review-nsclc/ensartinib-in-crizotinib-resistant-alk-positive-nsclc
https://aacrjournals.org/clincancerres/article/18/5/1472/77629/Mechanisms-of-Resistance-to-Crizotinib-in-Patients
https://academic.oup.com/jjco/article/51/1/37/5956166
https://pmc.ncbi.nlm.nih.gov/articles/PMC6544460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://aacrjournals.org/clincancerres/article/18/5/1472/77629/Mechanisms-of-Resistance-to-Crizotinib-in-Patients
https://aacrjournals.org/clincancerres/article/24/12/2771/80939/Ensartinib-X-396-in-ALK-Positive-Non-Small-Cell
https://pmc.ncbi.nlm.nih.gov/articles/PMC3385512/
https://academic.oup.com/jjco/article/51/1/37/5956166
https://www.oaepublish.com/articles/cdr.2024.25
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5003168/
https://aacrjournals.org/clincancerres/article/24/12/2771/80939/Ensartinib-X-396-in-ALK-Positive-Non-Small-Cell
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6544460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://www.biorxiv.org/content/10.1101/2022.05.26.493531v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4233168/
https://academic.oup.com/jjco/article/51/1/37/5956166
https://www.oaepublish.com/articles/cdr.2024.25
https://pmc.ncbi.nlm.nih.gov/articles/PMC9732888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://pcm.amegroups.org/article/view/6342/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4233168/
https://academic.oup.com/jjco/article/51/1/37/5956166
https://www.oaepublish.com/articles/cdr.2024.25
https://pcm.amegroups.org/article/view/6342/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4233168/
https://aacrjournals.org/clincancerres/article/24/12/2771/80939/Ensartinib-X-396-in-ALK-Positive-Non-Small-Cell
https://pmc.ncbi.nlm.nih.gov/articles/PMC3385512/
https://www.oaepublish.com/articles/cdr.2024.25
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://www.oaepublish.com/articles/cdr.2024.25
https://aacrjournals.org/clincancerres/article/24/12/2771/80939/Ensartinib-X-396-in-ALK-Positive-Non-Small-Cell
https://pmc.ncbi.nlm.nih.gov/articles/PMC3385512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4233168/
https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517331/
https://pcm.amegroups.org/article/view/6342/html
https://pcm.amegroups.org/article/view/6342/html
https://www.oaepublish.com/articles/cdr.2024.25
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compou

nd

Mutation

s

Data not

available

Generally

Resistant

Generally

Resistant

Generally

Resistant

Generally

Resistant

Resistant

[21][22]

Lorlatinib

,

Sequenti

al TKIs[5]

[21]

(Note:

"High

Resistan

ce"

indicates

that

clinically

achievabl

e

concentr

ations of

the drug

are

unlikely

to be

effective.

"Sensitiv

e"

indicates

that the

drug is

active

against

the

mutation

in

preclinica

l models.

ORR =

Objective

Respons

e Rate

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://aacrjournals.org/clincancerres/article/26/1/242/82663/Diverse-Resistance-Mechanisms-to-the-Third
https://www.researchgate.net/figure/List-of-Compound-Mutations-Resistant-to-Lorlatinib-From-Both-Clinical-Samples-and-In_tbl1_347696636
https://pmc.ncbi.nlm.nih.gov/articles/PMC12010037/
https://aacrjournals.org/clincancerres/article/26/1/242/82663/Diverse-Resistance-Mechanisms-to-the-Third
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


from

clinical

data.)

Experimental Protocols
The data presented above is primarily derived from two key types of preclinical experiments:

biochemical kinase assays and cell-based proliferation assays.

Biochemical Kinase Activity Assay (IC50 Determination)
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the

ALK kinase domain.

Methodology:

Reagents: Recombinant human ALK kinase domain (wild-type or mutant), a generic kinase

substrate (e.g., a synthetic peptide), Adenosine-5'-triphosphate (ATP, often radiolabeled with

³²P or ³³P), and the test compound (e.g., Ensartinib).

Procedure: The ALK enzyme, substrate, and varying concentrations of the test compound

are combined in a reaction buffer in the wells of a microplate.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The enzyme

transfers a phosphate group from ATP to the substrate.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., 30°C).

Reaction Termination & Detection: The reaction is stopped. The amount of phosphorylated

substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the

phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.

Alternatively, luminescence-based assays (e.g., ADP-Glo) that measure the amount of ADP

produced can be used.

Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of

the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine
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the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity

by 50%.

Cell-Based Proliferation/Viability Assay
Objective: To determine the potency of a compound in inhibiting the proliferation of cells whose

survival is dependent on ALK signaling.

Methodology:

Cell Line Engineering: An interleukin-3 (IL-3) dependent murine pro-B cell line, such as

Ba/F3, is engineered to express a constitutively active ALK fusion protein (e.g., EML4-ALK).

These cells are then further engineered to express specific ALK resistance mutations. The

expression of the ALK fusion protein makes the cells independent of IL-3 for survival and

proliferation.

Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media without IL-3.

Drug Treatment: Cells are seeded into 96-well plates and treated with a range of

concentrations of the ALK-TKI being tested for 48-72 hours.

Viability Measurement: After the incubation period, cell viability is assessed using a

colorimetric or luminescent assay. Common methods include:

MTT Assay: Measures the metabolic activity of living cells.

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present,

which is an indicator of metabolically active cells.

Data Analysis: The percentage of cell viability is plotted against the logarithm of the drug

concentration. A dose-response curve is generated to calculate the IC50 value, representing

the drug concentration that inhibits cell growth by 50%.
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Caption: ALK signaling pathway, TKI inhibition, and resistance mechanism.
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Caption: Experimental workflow for assessing TKI cross-resistance.
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Caption: Logical flow of sequential ALK TKI therapy and resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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